VK-II-86

Vue d'ensemble

Description

VK-II-86 est un composé organique synthétique et un analogue non bêta-bloquant du carvedilol. Il a été démontré qu'il prévient la cardiotoxicité induite par l'ouabaïne et l'arythmie ventriculaire induite par l'hypokaliémie par le biais de nouveaux effets multi-canaux . This compound est particulièrement reconnu pour sa capacité à inhiber la libération de calcium induite par la surcharge du stock par le biais du canal du récepteur de la ryanodine 2 .

Méthodes De Préparation

VK-II-86 est synthétisé par une série de réactions chimiques impliquant la modification du carvedilol. Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

VK-II-86 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de divers produits d'oxydation.

Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.

Substitution : this compound peut participer à des réactions de substitution, en particulier impliquant ses groupes fonctionnels.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Cardiologie : This compound est utilisé pour étudier ses effets sur la prévention de la cardiotoxicité induite par l'ouabaïne et de l'arythmie ventriculaire induite par l'hypokaliémie

Pharmacologie : Le composé est utilisé pour étudier ses effets multi-canaux et sa capacité à normaliser l'homéostasie du calcium et la réserve de repolarisation.

Électrophysiologie : This compound est utilisé dans la recherche pour comprendre son impact sur l'activité des canaux ioniques et le stress oxydatif.

Développement de médicaments : This compound sert de composé de tête pour développer de nouveaux agents thérapeutiques ciblant les arythmies cardiaques et autres conditions associées.

Mécanisme d'action

This compound exerce ses effets en inhibant la libération de calcium induite par la surcharge du stock par le biais du canal du récepteur de la ryanodine 2. Cette inhibition empêche la libération spontanée de calcium du réticulum sarcoplasmique, réduisant ainsi la fréquence des ondes de calcium, des contractions spontanées et de la mort cellulaire . This compound normalise également l'homéostasie du calcium intracellulaire et la réserve de repolarisation, ce qui contribue à prévenir l'arythmogénèse induite par l'hypokaliémie .

Applications De Recherche Scientifique

Key Research Findings

-

Prevention of Hypokalaemia-Induced Arrhythmias

- VK-II-86 has been shown to effectively prevent hypokalaemia-induced ventricular arrhythmias by normalizing calcium homeostasis and repolarization reserve. In a study involving murine models, this compound completely prevented the occurrence of arrhythmias associated with low potassium levels, while dantrolene (another RyR2 inhibitor) reduced their incidence by 94% .

- Inhibition of Ouabain-Induced Apoptosis

-

Mitigation of Stretch-Induced Arrhythmias

- This compound was also investigated for its effects on stretch-induced arrhythmogenic mechanisms. It was found to suppress store-overload-induced calcium release during myocardial stretch, thereby preventing associated arrhythmias . The compound's ability to modulate calcium handling during mechanical stress indicates its relevance in conditions such as heart failure.

Case Study 1: Hypokalaemia and Arrhythmogenesis

In a controlled study using whole-heart murine preparations, this compound was administered to assess its protective effects against hypokalaemia-induced arrhythmias. The results indicated that this compound not only prevented arrhythmias but also normalized action potential parameters that were altered by low potassium levels, showcasing its potential as a treatment for electrolyte imbalances in clinical settings .

Case Study 2: Digitalis Toxicity

A separate investigation focused on the effects of this compound in human cardiomyocytes derived from stem cells exposed to ouabain. The findings mirrored those observed in rat models, emphasizing this compound's effectiveness in reducing arrhythmic events and cell death due to digitalis toxicity. This positions this compound as a promising candidate for further clinical trials aimed at treating patients experiencing digitalis-related complications .

Data Summary

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Hypokalaemia-Induced Arrhythmias | Inhibition of RyR2; normalization of calcium levels | Complete prevention of arrhythmias in murine models |

| Ouabain-Induced Cardiotoxicity | Reduction of spontaneous contractions and apoptosis | Significant decrease in cell death without affecting contractility |

| Stretch-Induced Arrhythmias | Suppression of store-overload-induced calcium release | Mitigation of arrhythmogenic effects during myocardial stretch |

Mécanisme D'action

VK-II-86 exerts its effects by inhibiting store-overload-induced calcium release through the ryanodine receptor 2 channel. This inhibition prevents spontaneous calcium release from the sarcoplasmic reticulum, thereby reducing the frequency of calcium waves, spontaneous contractions, and cell death . This compound also normalizes intracellular calcium homeostasis and repolarization reserve, which helps prevent hypokalaemia-induced arrhythmogenesis .

Comparaison Avec Des Composés Similaires

VK-II-86 est un analogue du carvedilol, mais il n'a pas d'activité antagoniste des bêta-adrénocepteurs. Cela le rend unique par rapport au carvedilol, qui a des propriétés bêta-bloquantes. Des composés similaires comprennent :

Carvedilol : Un bêta-bloquant utilisé pour traiter l'hypertension artérielle et l'insuffisance cardiaque.

Dantrolène : Un inhibiteur du récepteur de la ryanodine utilisé pour traiter l'hyperthermie maligne et la spasticité musculaire.

This compound se distingue par sa capacité à prévenir les arythmies sans affecter les bêta-adrénocepteurs, ce qui en fait un candidat prometteur pour le traitement des affections pour lesquelles les bêta-bloquants ne conviennent pas .

Activité Biologique

VK-II-86 is a non-β-blocking analogue of carvedilol, primarily known for its antiarrhythmic properties. This compound has garnered attention in cardiovascular research due to its ability to modulate calcium homeostasis and repolarization reserve, particularly under conditions of hypokalaemia and ouabain-induced toxicity. This article delves into the biological activity of this compound, summarizing key findings from various studies, including experimental approaches, results, and implications for therapeutic applications.

This compound exhibits its biological activity through several mechanisms:

- Calcium Homeostasis : this compound normalizes calcium levels in cardiac myocytes, which is crucial in preventing arrhythmias associated with hypokalaemia. It inhibits spontaneous calcium release from the sarcoplasmic reticulum (SR), thereby stabilizing cardiac function during stress conditions .

-

Ion Channel Modulation : The compound influences various ion channels:

- Inward Rectifier Potassium Current (I_K1) : this compound prevents the decrease in I_K1 observed during hypokalaemia.

- L-type Calcium Current (I_Ca) : It mitigates the increase in I_Ca that contributes to arrhythmogenic activity.

- Late Sodium Current (I_NaL) : this compound also reduces I_NaL, which is known to prolong action potentials and contribute to arrhythmias .

Study 1: Antiarrhythmic Effects in Hypokalaemia

In a study published in the British Journal of Pharmacology, this compound was tested on murine hearts subjected to low potassium levels. The results indicated:

- Prevention of Arrhythmias : this compound completely prevented hypokalaemia-induced ventricular arrhythmias, while dantrolene (another RyR2 inhibitor) reduced arrhythmia incidence by 94% .

- Action Potential Characteristics : The compound did not alter action potential parameters under normal potassium levels but effectively prevented prolongation and depolarization during hypokalaemia .

Table 1: Effects of this compound on Cardiac Action Potentials

| Condition | AP Prolongation | Depolarization | Arrhythmia Incidence |

|---|---|---|---|

| Normokalaemia | No | No | 0% |

| Hypokalaemia | Yes | Yes | 100% |

| This compound Treated | No | No | 0% |

Study 2: Protection Against Ouabain-Induced Toxicity

Another significant study examined the effects of this compound on cardiac myocytes exposed to ouabain. Key findings included:

- Reduction of Apoptosis : this compound significantly reduced apoptosis and spontaneous contractions induced by ouabain without affecting overall contractility .

- Calcium Wave Suppression : The compound effectively decreased the frequency of arrhythmogenic Ca²⁺ waves, indicating its protective role against digitalis toxicity .

Case Studies

This compound has been evaluated in various experimental models that mimic human cardiac conditions:

- Murine Models : Studies have demonstrated that this compound can normalize heart function under conditions that typically lead to arrhythmias, showcasing its potential as a therapeutic agent for patients with electrolyte imbalances.

- Human Stem Cell-Derived Cardiomyocytes : Research has shown similar protective effects in human models, suggesting that this compound could be effective across species and relevant for clinical applications .

Conclusion and Implications

This compound represents a promising therapeutic option for managing arrhythmias associated with hypokalaemia and digitalis toxicity. Its ability to stabilize calcium homeostasis and modulate ion channel activity positions it as a potential candidate for further clinical development. Future research should focus on clinical trials to evaluate its efficacy and safety in human populations.

Propriétés

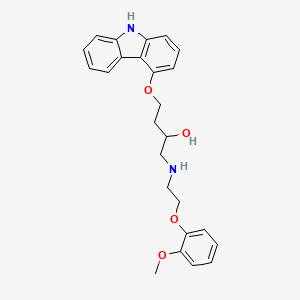

IUPAC Name |

4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c1-29-22-10-4-5-11-23(22)31-16-14-26-17-18(28)13-15-30-24-12-6-9-21-25(24)19-7-2-3-8-20(19)27-21/h2-12,18,26-28H,13-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYHNEODRHJYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(CCOC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.